Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate is a complex organic compound with the molecular formula C26H27NO2 and a molecular weight of 385.5 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a diphenylpent-4-enylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate typically involves the reaction of benzoic acid derivatives with amines. One common method includes the esterification of 4-aminomethylbenzoic acid with methyl alcohol in the presence of a catalyst, followed by the reaction with 2,2-diphenylpent-4-enylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including enzyme interactions and cellular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting or activating specific enzymes in biological research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2,6-dimethylphenoxy)acetyl)amino)benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((2,2-diphenylpent-4-enylamino)methyl)benzoate
Uniqueness
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate stands out due to its specific structural features, such as the diphenylpent-4-enylamino group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C26H27NO2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 4-[(2,2-diphenylpent-4-enylamino)methyl]benzoate |
InChI |
InChI=1S/C26H27NO2/c1-3-18-26(23-10-6-4-7-11-23,24-12-8-5-9-13-24)20-27-19-21-14-16-22(17-15-21)25(28)29-2/h3-17,27H,1,18-20H2,2H3 |
InChI Key |
OZKGGONZWMCQHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.